molecular formula C8H14N2O4S B133793 N-Acetyl-S-(2-carbamoylethyl)-L-cysteine CAS No. 81690-92-8

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Cat. No.: B133793
CAS No.: 81690-92-8
M. Wt: 234.28 g/mol
InChI Key: GGBCHNJZQQEQRX-LURJTMIESA-N
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Description

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is a metabolite of acrylamide, a compound commonly found in various food products and industrial processes. This compound is formed in the body as a result of the detoxification of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .

Mechanism of Action

Target of Action

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a major metabolite of acrylamide (AA), a probable human carcinogen . The primary targets of AAMA are proteins, plasma albumin, and valine amino acids of hemoglobin .

Mode of Action

AAMA is formed as a result of the metabolic conversion of acrylamide in the body . Acrylamide and its metabolite glycidamide are identified as alkylating agents which can easily react with proteins, plasma albumin, and valine amino acids of hemoglobin to form N-(2-carbamoyl-2-hydroxyethyl) valine (HbGA) and N-(2-carbamoylethyl) valine (HbAA) .

Biochemical Pathways

The metabolic formation of glycidamide from acrylamide is considered as activating biotransformation responsible for genotoxicity, mutagenicity, and carcinogenicity of the parent molecule, acrylamide . The N7-Gua adduct, N7-(2 carbamoyl-2-hydroxy ethyl) guanine (N7-GA-Gua) is by far the most abundant DNA adduct derived from glycidamide by covalent interaction .

Pharmacokinetics

The pharmacokinetics of AAMA involves its formation through the metabolic conversion of acrylamide. After acid hydrolysis, AAMA in urine is converted into S-2-carboxyethyl cysteine . The concentrations of AAMA in urine can range between 15.4 and 196.3 ng/mL, and the levels can vary by day considerably even in a given individual .

Result of Action

The molecular and cellular effects of AAMA’s action are primarily related to its genotoxic and mutagenic properties. It forms adducts with DNA and proteins, which can lead to mutations and potentially contribute to carcinogenesis .

Action Environment

Environmental factors such as diet and exposure to smoke can influence the action, efficacy, and stability of AAMA. For instance, children exposed to environmental smoke at home exhibited significantly higher levels of AAMA in urine, suggesting the importance of passive smoking as a source of acrylamide exposure . Additionally, certain foods, such as crackers and chocolate, have been identified to be significantly associated with the concentrations of AAMA in urine .

Biochemical Analysis

Biochemical Properties

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine interacts with various enzymes and proteins in the body. It is a product of the metabolism of acrylamide, which involves the action of cytochrome P450 enzymes . The formation of this compound is an important step in the detoxification of acrylamide .

Cellular Effects

The presence of this compound in cells is indicative of acrylamide exposure. Acrylamide has been shown to have neurotoxic effects, causing peripheral neuropathy, and it is also considered a potential carcinogen . The levels of this compound can therefore have implications for cell function and health.

Molecular Mechanism

This compound is formed through the action of cytochrome P450 enzymes on acrylamide, specifically through the action of the CYP2E1 enzyme . This transformation is part of the body’s mechanism for detoxifying acrylamide.

Temporal Effects in Laboratory Settings

The levels of this compound in urine can vary significantly, even within a single individual . This suggests that the metabolism of acrylamide and the formation of this compound can be influenced by various factors, including the individual’s diet and exposure to acrylamide .

Dosage Effects in Animal Models

The effects of this compound in animal models are largely reflective of acrylamide exposure. High levels of acrylamide can lead to neurotoxic effects and potential carcinogenicity . Therefore, high levels of this compound would indicate high exposure to acrylamide.

Metabolic Pathways

This compound is part of the metabolic pathway for acrylamide. Acrylamide is metabolized by cytochrome P450 enzymes, specifically CYP2E1, to form glycidamide, which can then be further metabolized to form this compound .

Transport and Distribution

This compound is primarily found in urine, indicating that it is excreted from the body through the kidneys . This suggests that it is distributed through the bloodstream to the kidneys, where it is filtered out and excreted.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion to the corresponding cysteine conjugate. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-efficiency liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is unique due to its specific formation pathway and its role as a biomarker for acrylamide exposure. Its structure allows it to participate in various detoxification reactions, making it a crucial compound in toxicology studies .

Properties

IUPAC Name

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCHNJZQQEQRX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920489
Record name N-Acetyl-S-(3-amino-3-oxopropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81690-92-8
Record name N-Acetyl-S-(propionamide)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(3-amino-3-oxopropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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